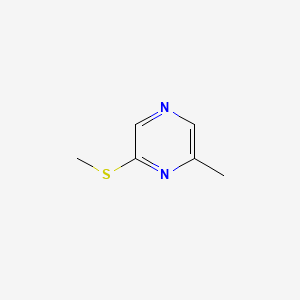

2-メチル-6-(メチルチオ)ピラジン

説明

2-Methyl-6-(methylthio)pyrazine is a chemical compound that belongs to the pyrazine family. It is a colorless liquid with a strong odor, which is commonly found in various food sources, such as coffee, roasted peanuts, and cocoa. Due to its unique properties, 2-Methyl-6-(methylthio)pyrazine has been widely studied and used in scientific research.

科学的研究の応用

. . .

工業用途

類似化合物である2-メチルピラジン (2MP) に関する研究では、さまざまな2成分系における気液平衡 (VLE) と過剰モル体積 (VE) に焦点を当て、その工業用途を探求してきました。これは「2-メチル-6-(メチルチオ)ピラジン」とは直接関係ありませんが、これらの知見は同様の用途の可能性を示唆する可能性があります。

医薬品用途

香料・香辛料業界

この化合物は、香料・香辛料業界向けの原料を供給する企業から購入可能です 。これは、「2-メチル-6-(メチルチオ)ピラジン」が香料や香辛料の製造に使用されている可能性を示唆していますが、具体的な用途は明記されていません。

作用機序

Target of Action

2-Methyl-6-(methylthio)pyrazine is a pyrazine compound . Pyrazines are aromatic compounds that are often used in the food and fragrance industries due to their unique odor properties . .

Mode of Action

It is known that pyrazines can interact with olfactory receptors, contributing to their role in flavor and fragrance .

Biochemical Pathways

It is known that pyrazines are formed in food products by the maillard reaction between sugars and proteins during cooking or roasting . This suggests that 2-Methyl-6-(methylthio)pyrazine may be involved in similar biochemical reactions.

Result of Action

It is known that pyrazines have a nutty type odor , suggesting that they may influence sensory perception at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methyl-6-(methylthio)pyrazine. For example, the formation of pyrazines can be influenced by the temperature and duration of cooking or roasting . .

生化学分析

Biochemical Properties

2-Methyl-6-(methylthio)pyrazine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, thereby affecting the metabolic pathways in which these enzymes participate.

Cellular Effects

The effects of 2-Methyl-6-(methylthio)pyrazine on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades . Additionally, 2-Methyl-6-(methylthio)pyrazine can affect the expression of genes involved in metabolic processes, thereby influencing cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, 2-Methyl-6-(methylthio)pyrazine exerts its effects through various mechanisms. One key mechanism involves its binding interactions with specific biomolecules, such as receptors and enzymes. These interactions can lead to the inhibition or activation of enzyme activity, resulting in changes in metabolic flux and gene expression . For instance, the binding of 2-Methyl-6-(methylthio)pyrazine to cytochrome P450 enzymes can alter their catalytic activity, thereby affecting the metabolism of other compounds.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-6-(methylthio)pyrazine can change over time. This compound exhibits varying degrees of stability and degradation depending on the experimental conditions. Studies have shown that prolonged exposure to 2-Methyl-6-(methylthio)pyrazine can lead to changes in cellular function, including alterations in enzyme activity and gene expression . These long-term effects are often observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors in experimental designs.

Dosage Effects in Animal Models

The effects of 2-Methyl-6-(methylthio)pyrazine vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as the modulation of metabolic pathways and enhancement of cellular function . At high doses, it can lead to toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage. Threshold effects are often observed, indicating that there is a specific dosage range within which 2-Methyl-6-(methylthio)pyrazine exerts its optimal effects without causing harm.

Metabolic Pathways

2-Methyl-6-(methylthio)pyrazine is involved in several metabolic pathways, interacting with various enzymes and cofactors. One notable pathway is its involvement in the metabolism of sulfur-containing compounds, where it acts as a substrate for enzymes such as sulfurtransferases . These interactions can influence the levels of metabolites and the overall metabolic flux within the cell, thereby affecting cellular function and homeostasis.

Transport and Distribution

The transport and distribution of 2-Methyl-6-(methylthio)pyrazine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of 2-Methyl-6-(methylthio)pyrazine across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can influence its activity and function, as well as its accumulation in certain tissues.

Subcellular Localization

2-Methyl-6-(methylthio)pyrazine exhibits specific subcellular localization patterns, which can affect its activity and function. This compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . The subcellular localization of 2-Methyl-6-(methylthio)pyrazine can influence its interactions with other biomolecules and its overall role in cellular processes.

特性

IUPAC Name |

2-methyl-6-methylsulfanylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c1-5-3-7-4-6(8-5)9-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZQTYQYHJLIRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60183040 | |

| Record name | 2-Methyl-6-(methylthio)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2884-13-1, 2884-14-2 | |

| Record name | 2-Methyl-6-(methylthio)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2884-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-6-(methylthio)pyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002884131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-6-(methylthio)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-6-(METHYLTHIO)PYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9821YQG3NE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyl-6-(methylthio)pyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1617793.png)

![{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]phenyl}arsonic acid](/img/structure/B1617803.png)

![6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1617806.png)

![N-[4-(4-acetamidophenyl)sulfanylphenyl]acetamide](/img/structure/B1617811.png)